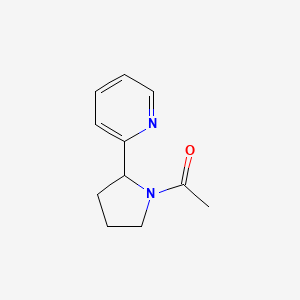
1-(2-(Pyridin-2-yl)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Pyridin-2-yl)pyrrolidin-1-yl)ethanone is a chemical compound that features a pyridine ring attached to a pyrrolidine ring via an ethanone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Pyridin-2-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of 2-pyridyl ketone with pyrrolidine under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. For instance, the use of trifluoroacetic acid can promote the reaction between 2-pyridyl ketone and pyrrolidine to yield the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(Pyridin-2-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-(Pyridin-2-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-(Pyridin-2-yl)pyrrolidin-1-yl)ethanone involves its interaction with molecular targets through its pyridine and pyrrolidine rings. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2-(Pyrrolidin-1-yl)ethanol: A related compound with a similar pyrrolidine ring but different functional groups.
2-(Pyrrolidin-1-yl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring, leading to different chemical properties and applications.
Uniqueness: 1-(2-(Pyridin-2-yl)pyrrolidin-1-yl)ethanone is unique due to its specific combination of pyridine and pyrrolidine rings, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
402937-53-5 |
|---|---|
Molekularformel |
C11H14N2O |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
1-(2-pyridin-2-ylpyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C11H14N2O/c1-9(14)13-8-4-6-11(13)10-5-2-3-7-12-10/h2-3,5,7,11H,4,6,8H2,1H3 |
InChI-Schlüssel |
GFUUWUTUEVQEML-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCCC1C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 4-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B15054075.png)
![8-(4-Fluorophenyl)-7-(piperidin-4-yl)-5,6,7,8-tetrahydrotetrazolo[1,5-a]pyrazine oxalate](/img/structure/B15054081.png)
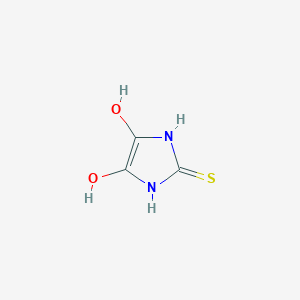
![3-methyl-1-phenyl-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B15054106.png)
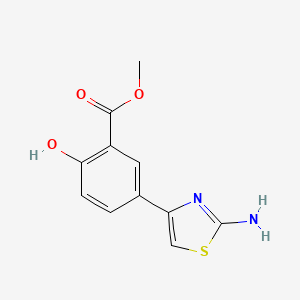
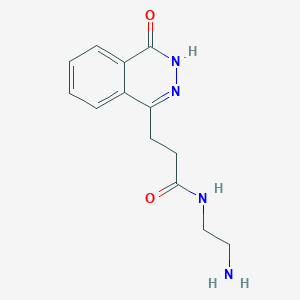
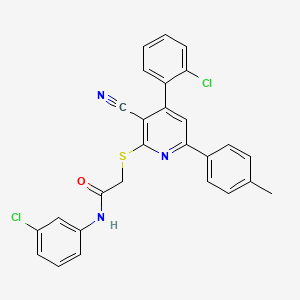
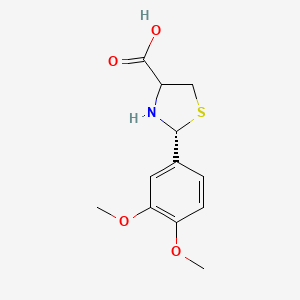
![6-(4-Fluorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B15054136.png)
![4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B15054140.png)
![N-(2,3-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B15054141.png)

![2-Methoxy-5-nitrobenzo[d]oxazole](/img/structure/B15054163.png)
